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6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid is a heterocyclic compound characterized by the presence of both pyrazole and oxazole rings. Its molecular formula is and it has a molecular weight of approximately 172.14 g/mol. The compound features a carboxylic acid functional group, which contributes to its chemical reactivity and potential biological activity. This compound is notable for its unique structural arrangement that allows for various interactions in chemical and biological systems .
Research indicates that 6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid exhibits promising biological activities. It has been investigated for:
The synthesis of 6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid typically involves cyclization reactions between hydrazine derivatives and oxazole carboxylic acids under controlled conditions. Common synthetic routes include:
6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid finds applications across various fields:
Interaction studies involving 6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid focus on its binding affinity with biological targets. These studies are crucial for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent. Techniques such as molecular docking simulations and enzyme inhibition assays are commonly employed to evaluate these interactions.
Several compounds share structural similarities with 6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 3,3-Dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid | Shares pyrazole and oxazole rings | Methyl groups at different positions may affect reactivity |
| Methyl 2-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]-pyrazine-7-carboxylate | Contains similar heterocyclic framework | Different functional groups may alter biological activity |
| 6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole | Halogenated variant | Enhanced reactivity due to bromine substitution |
The uniqueness of 6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid lies in its specific combination of functional groups and ring structures that confer distinct chemical properties and biological activities compared to these similar compounds .